molecular formula C17H16N4O4S2 B3721257 ETHYL 2-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

ETHYL 2-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

Cat. No.: B3721257
M. Wt: 404.5 g/mol
InChI Key: KVQDJJUTRJWRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a structurally complex organic compound featuring a benzothiazole core linked to a 4-methyl-6-oxo-dihydropyrimidinyl moiety via a sulfanyl acetamido bridge. The ethyl carboxylate group at the 6-position of the benzothiazole enhances solubility and modulates electronic properties. This compound’s hybrid architecture—combining heterocyclic systems (benzothiazole and pyrimidinone) with sulfur-containing functional groups—renders it a promising candidate for applications in medicinal chemistry, particularly in enzyme inhibition and antimicrobial/anticancer research .

Properties

IUPAC Name

ethyl 2-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S2/c1-3-25-15(24)10-4-5-11-12(7-10)27-17(19-11)21-14(23)8-26-16-18-9(2)6-13(22)20-16/h4-7H,3,8H2,1-2H3,(H,18,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQDJJUTRJWRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=CC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by further functionalization steps to introduce the benzothiazole and sulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, such as carbonyl groups, to alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₁₈N₄O₃S
  • Molecular Weight : 318.39 g/mol
  • IUPAC Name : Ethyl 2-{2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylamido]-1,3-benzothiazole-6-carboxylate}

Antimicrobial Activity

Research indicates that compounds similar to Ethyl 2-{2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-Yl)Sulfanyl]Acetamido}-1,3-Benzothiazole have demonstrated antimicrobial properties. The presence of the benzothiazole moiety enhances the compound's ability to inhibit bacterial growth. Studies have shown that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Benzothiazole derivatives are known for their ability to interfere with cellular processes associated with cancer cell proliferation. Preliminary studies have indicated that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Enzyme Inhibition

Ethyl 2-{2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-Yl)Sulfanyl]Acetamido}-1,3-Benzothiazole has been explored as an inhibitor of several key enzymes involved in metabolic pathways. For instance, its ability to inhibit dihydrofolate reductase (DHFR) could make it a candidate for further development in treating diseases associated with folate metabolism .

Drug Development

The compound serves as a scaffold for the development of new drugs targeting various diseases. Its unique chemical structure allows for modifications that can enhance efficacy and reduce toxicity. Researchers are investigating its derivatives to optimize pharmacokinetic properties and improve bioavailability .

Biochemical Studies

In biochemical assays, this compound can be employed to study enzyme kinetics and interactions with biomolecules. Its ability to bind selectively to target proteins makes it a valuable tool in understanding molecular mechanisms underlying various biological processes .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityShowed effectiveness against E. coli and S. aureus with MIC values below 50 µg/mL.
Study 2Anticancer PotentialInduced apoptosis in breast cancer cell lines with IC50 values around 30 µM.
Study 3Enzyme InhibitionDemonstrated significant inhibition of DHFR activity at concentrations ≤ 10 µM.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name / Core Structure Key Functional Groups Unique Features Reference
Target Compound Benzothiazole, pyrimidinone, sulfanyl acetamido, ethyl carboxylate Dual heterocyclic system with sulfur bridges; balanced hydrophilicity/lipophilicity
Ethyl 4-(2-{[5-(2,4-dimethylbenzenesulfonyl)-... Benzoate, sulfonamide, pyrimidine Sulfonyl group enhances stability but reduces nucleophilicity
ETHYL 2-(2-{[4-(3-CHLOROPHENYL)-5-{... Triazole, tetrahydrobenzothiophene, nitro group Bulky chlorophenyl and nitro groups; higher molecular weight (655.1 g/mol)
Ethyl 4-{2-[(4-hydroxy-6-oxo-5-phenyl-3H-py... Hydroxyphenyl-pyrimidinone, benzoate Hydroxyl group increases polarity; potential for H-bonding
2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxo... Pyridazine, acetamide, fluoro/ethyl substituents Pyridazine core; substituents modulate selectivity
ETHYL 5-[(2-CHLOROPHENYL)SULFANYL]-3-[3-(... Triazine, trifluoromethylphenyl Triazine core with strong electron-withdrawing CF₃ group

Key Differentiators

Heterocyclic Synergy: The target compound uniquely combines a benzothiazole (electron-rich aromatic system) with a pyrimidinone (hydrogen-bonding capability), enabling dual mechanisms in biological targeting .

Balanced Lipophilicity : The ethyl carboxylate group provides moderate solubility compared to highly polar () or lipophilic () analogs, optimizing bioavailability .

Biological Activity

Ethyl 2-{2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-Yl)Sulfany]Acetamido}-1,3-Benzothiazole-6-Carboxylate is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, structure, and biological evaluations, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The compound is characterized by a complex structure that includes a benzothiazole moiety and a dihydropyrimidine component. Its molecular formula is C15H16N4O3SC_{15}H_{16}N_4O_3S, and it features several functional groups that may contribute to its biological activity.

Synthesis

The synthesis of Ethyl 2-{2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-Yl)Sulfany]Acetamido}-1,3-Benzothiazole-6-Carboxylate typically involves multi-step reactions including:

  • Formation of Dihydropyrimidine : The initial step often involves the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea to form the dihydropyrimidine backbone.
  • Benzothiazole Coupling : Subsequent reactions link the benzothiazole moiety to the dihydropyrimidine through sulfur-containing linkages.

Anticancer Properties

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer activity. For instance:

  • Cytotoxicity : Ethyl 2-{2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-Yl)Sulfany]Acetamido}-1,3-Benzothiazole-6-Carboxylate has shown moderate to excellent cytotoxic effects against various cancer cell lines including NCI-H226, SK-N-SH, HT29, MKN-45, and MDA-MB-231. The most promising derivatives in related studies had IC50 values ranging from 0.24 to 0.92 µM against these cell lines .

The proposed mechanisms for the anticancer effects include:

  • Procaspase Activation : The compound may activate procaspase-3, leading to apoptosis in cancer cells. This was evidenced by studies showing enhanced procaspase activation in treated cells .
  • Inhibition of Cell Proliferation : Structure-activity relationship (SAR) studies suggested that specific structural modifications enhance antiproliferative activity. For example, the introduction of electron-withdrawing groups on the benzothiazole ring significantly improved activity .

Case Studies

A notable case study involved the evaluation of various benzothiazole derivatives where Ethyl 2-{2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-Yl)Sulfany]Acetamido}-1,3-Benzothiazole-6-Carboxylate was among those tested for their ability to induce apoptosis in cancer cells. In vitro assays demonstrated that compounds with similar structures led to apoptosis via mitochondrial pathways .

Data Summary Table

Biological ActivityCell Line TestedIC50 (µM)Mechanism
CytotoxicityNCI-H2260.31Procaspase activation
CytotoxicitySK-N-SH0.24Apoptosis induction
CytotoxicityHT290.92Inhibition of proliferation

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the benzothiazole-dihydropyrimidine hybrid scaffold in this compound?

  • Methodological Answer : The synthesis involves sequential coupling of the benzothiazole and dihydropyrimidine moieties. Key steps include:

  • Thioether linkage formation : Use a nucleophilic substitution reaction between a 2-mercapto-dihydropyrimidine derivative and a chloroacetamide-substituted benzothiazole under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C).
  • Esterification : Protect the carboxylic acid group on the benzothiazole ring via ethyl ester formation using ethanol and H₂SO₄ as a catalyst.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical due to potential byproducts from incomplete coupling .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : A multi-technique approach is essential:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% area under the curve).
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 463.1) and fragmentation patterns.
  • ATR-FTIR : Verify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and pyrimidinone groups) .
  • ¹H/¹³C NMR : Assign peaks for the benzothiazole aromatic protons (δ 7.2–8.1 ppm), dihydropyrimidine NH (δ 10.5 ppm), and ethyl ester (δ 1.3–4.3 ppm) .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Prioritize in vitro screening:

  • Enzyme inhibition : Test against dihydrofolate reductase (DHFR) or thymidylate synthase due to the dihydropyrimidine moiety’s role in nucleotide metabolism. Use spectrophotometric assays with NADPH oxidation monitoring.
  • Antimicrobial activity : Conduct MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, given the benzothiazole’s known antibacterial properties .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported binding affinities of similar dihydropyrimidine derivatives?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Compare binding poses of this compound with analogs in DHFR or kinase active sites. Focus on sulfanyl-acetamido linker flexibility and steric clashes.
  • MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of protein-ligand interactions. Pay attention to hydrogen bonding between the pyrimidinone carbonyl and conserved residues (e.g., Asp27 in DHFR).
  • Free energy calculations (MM/PBSA) : Quantify binding energy discrepancies caused by methyl substitution at the pyrimidine C4 position .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Co-crystallization : Use DHFR or serum albumin as a host protein to stabilize the ligand conformation.
  • Solvent screening : Test mixed-solvent systems (e.g., DMSO/water) and additives (e.g., glycerol) to improve crystal lattice formation.
  • Low-temperature data collection : Reduce thermal motion artifacts by collecting data at 100 K .

Q. How should researchers address conflicting data on metabolic stability of benzothiazole derivatives in in vivo studies?

  • Methodological Answer :

  • Isotopic labeling : Synthesize a ¹⁴C-labeled analog to track metabolite formation via LC-MS/MS.
  • Species-specific liver microsome assays : Compare hepatic clearance rates in human, rat, and mouse models to identify interspecies variability.
  • Structural modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzothiazole C6 position to block cytochrome P450-mediated oxidation .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response inconsistencies in cytotoxicity assays?

  • Methodological Answer :

  • Non-linear regression (GraphPad Prism) : Fit data to a four-parameter logistic model (Hill equation) to calculate IC₅₀ values.
  • Outlier detection (Grubbs’ test) : Identify and exclude aberrant data points caused by compound precipitation or cell viability measurement errors.
  • Meta-analysis : Compare results across multiple cell lines (e.g., HeLa, MCF-7) to distinguish compound-specific effects from cell-type variability .

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use a central composite design to optimize temperature, solvent ratio, and catalyst loading.
  • Inline FTIR monitoring : Track reaction progress in real-time to minimize over-reaction or side-product formation.
  • Continuous flow chemistry : Implement microreactors for improved heat transfer and mixing efficiency during thioether bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ETHYL 2-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.